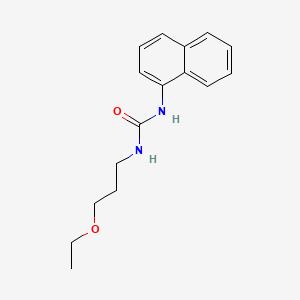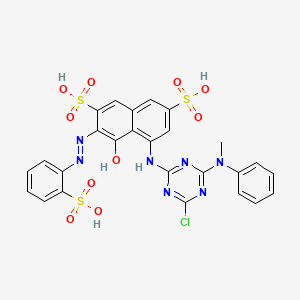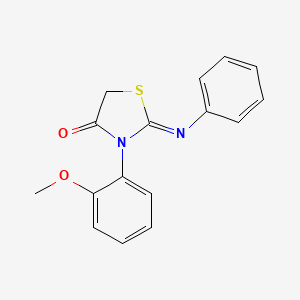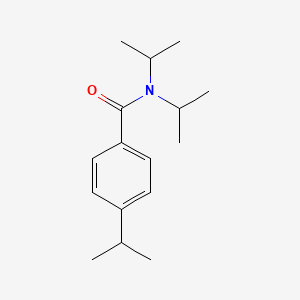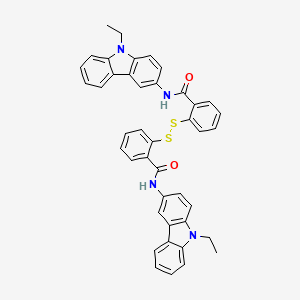
2,2'-Dithiobis(N-(ethylcarbazolidine)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) typically involves the following steps:
Formation of N-(ethylcarbazolidine)benzamide: This intermediate can be synthesized by reacting ethylcarbazolidine with benzoyl chloride in the presence of a base such as triethylamine.
Oxidative Coupling: The N-(ethylcarbazolidine)benzamide is then subjected to oxidative coupling using an oxidizing agent like iodine or hydrogen peroxide to form the disulfide bond, resulting in 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide).
Industrial Production Methods
In an industrial setting, the production of 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) would likely involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The disulfide bond in 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield two molecules of N-(ethylcarbazolidine)benzamide.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: N-(ethylcarbazolidine)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) is used as a building block for the synthesis of more complex molecules. Its disulfide bond makes it a useful reagent in the study of redox reactions and disulfide exchange processes.
Biology
In biological research, this compound can be used to study protein folding and stability, as disulfide bonds play a crucial role in the tertiary and quaternary structures of proteins. It can also be used as a cross-linking agent in the study of protein-protein interactions.
Medicine
Potential applications in medicine include the development of novel therapeutic agents that target disulfide bonds in proteins. This could be particularly relevant in the design of drugs that modulate the activity of enzymes or receptors with critical disulfide bonds.
Industry
In the industrial sector, 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) can be used in the formulation of materials with specific redox properties. It may also find applications in the development of sensors and diagnostic tools.
Mecanismo De Acción
The mechanism by which 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) exerts its effects is primarily through its disulfide bond. This bond can undergo redox reactions, which are crucial in various biochemical processes. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar in structure but with a methyl group instead of an ethyl group.
2,2’-Dithiobis(N-phenylbenzamide): Contains a phenyl group instead of an ethyl group.
2,2’-Dithiobis(N-ethylbenzamide): Lacks the carbazolidine moiety.
Uniqueness
2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) is unique due to the presence of the ethylcarbazolidine moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in certain applications compared to its analogs.
Propiedades
Número CAS |
90520-55-1 |
|---|---|
Fórmula molecular |
C42H34N4O2S2 |
Peso molecular |
690.9 g/mol |
Nombre IUPAC |
N-(9-ethylcarbazol-3-yl)-2-[[2-[(9-ethylcarbazol-3-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C42H34N4O2S2/c1-3-45-35-17-9-5-13-29(35)33-25-27(21-23-37(33)45)43-41(47)31-15-7-11-19-39(31)49-50-40-20-12-8-16-32(40)42(48)44-28-22-24-38-34(26-28)30-14-6-10-18-36(30)46(38)4-2/h5-26H,3-4H2,1-2H3,(H,43,47)(H,44,48) |
Clave InChI |
JDEJQIKGSLFEHM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
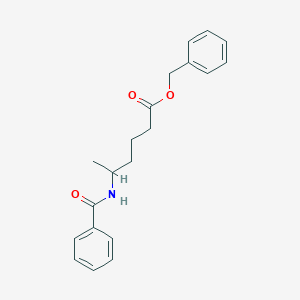

![copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate](/img/structure/B12798131.png)
![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
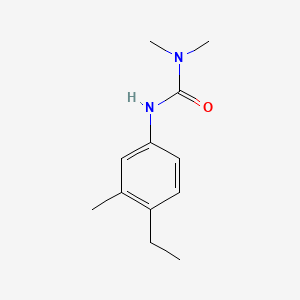

![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)


